molecular formula C18H15IN2O2 B11654821 2,4(1H,3H)-Pyrimidinedione, 5-iodo-1,3-bis(phenylmethyl)- CAS No. 119125-40-5

2,4(1H,3H)-Pyrimidinedione, 5-iodo-1,3-bis(phenylmethyl)-

Cat. No.: B11654821
CAS No.: 119125-40-5
M. Wt: 418.2 g/mol
InChI Key: FPEITTIRQBXGLZ-UHFFFAOYSA-N
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Description

1,3-DIBENZYL-5-IODO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is an organic compound that belongs to the class of tetrahydropyrimidine derivatives. This compound is characterized by the presence of a tetrahydropyrimidine ring substituted with benzyl and iodine groups. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dichloromethane but insoluble in water. The compound is stable under normal conditions but may decompose under high temperatures or in the presence of strong acids or bases.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-DIBENZYL-5-IODO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can be synthesized through a multi-step process involving the condensation of benzylamine with ethyl acetoacetate, followed by iodination. The reaction typically involves the following steps:

    Condensation Reaction: Benzylamine reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine.

    Iodination: The intermediate is then treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position of the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of 1,3-DIBENZYL-5-IODO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1,3-DIBENZYL-5-IODO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The carbonyl groups can be reduced to form alcohols or amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of 1,3-dibenzyl-5-substituted tetrahydropyrimidine-2,4-dione derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

1,3-DIBENZYL-5-IODO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-DIBENZYL-5-IODO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.

    DNA Intercalation: Intercalating into DNA strands, thereby disrupting DNA replication and transcription processes.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

Comparison with Similar Compounds

1,3-DIBENZYL-5-IODO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can be compared with other similar compounds, such as:

    1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid: Similar in structure but lacks the iodine atom, leading to different reactivity and biological properties.

    1,3-Diiodo-5,5-dimethylimidazolidine-2,4-dione: Contains two iodine atoms and a different substitution pattern, resulting in distinct chemical and biological activities.

    5-Iodo-1,2,3-trimethoxybenzene: A simpler aromatic compound with iodine substitution, used in different chemical contexts.

The uniqueness of 1,3-DIBENZYL-5-IODO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE lies in its specific substitution pattern and the presence of both benzyl and iodine groups, which confer unique chemical reactivity and potential biological activities.

Properties

CAS No.

119125-40-5

Molecular Formula

C18H15IN2O2

Molecular Weight

418.2 g/mol

IUPAC Name

1,3-dibenzyl-5-iodopyrimidine-2,4-dione

InChI

InChI=1S/C18H15IN2O2/c19-16-13-20(11-14-7-3-1-4-8-14)18(23)21(17(16)22)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2

InChI Key

FPEITTIRQBXGLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=CC=C3)I

Origin of Product

United States

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